molecular formula C7H3BrClF3 B13120319 1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene

Cat. No.: B13120319
M. Wt: 259.45 g/mol
InChI Key: LKGPGTWDPWKCRA-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene is an organohalogen compound with the molecular formula C7H3BrClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly functionalized aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)-2,4,5-trifluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The trifluoromethyl groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.

    Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups on the benzene ring enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-3-(chloromethyl)benzene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.

    1-Bromo-2,4,5-trifluorobenzene:

    3-(Chloromethyl)-2,4,5-trifluorobenzene: Lacks the bromine atom, leading to variations in its reactivity and applications.

The presence of multiple halogen atoms and trifluoromethyl groups in this compound makes it a unique compound with distinct chemical properties and a wide range of applications in various fields.

Properties

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2,4,5-trifluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)3(2-9)6(4)11/h1H,2H2

InChI Key

LKGPGTWDPWKCRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CCl)F)F

Origin of Product

United States

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